molecular formula C27H25N3O4 B244055 N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3-methoxy-2-naphthamide

N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3-methoxy-2-naphthamide

Cat. No. B244055
M. Wt: 455.5 g/mol
InChI Key: HWSYDYYLWLVYIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3-methoxy-2-naphthamide, also known as FN-1, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. FN-1 is a small molecule that belongs to the class of compounds known as piperazine derivatives.

Mechanism of Action

The mechanism of action of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3-methoxy-2-naphthamide is not fully understood. However, it has been suggested that N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3-methoxy-2-naphthamide exerts its anti-cancer effects through the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is involved in cell proliferation, survival, and growth, and is often dysregulated in cancer cells. N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3-methoxy-2-naphthamide has also been shown to induce apoptosis in cancer cells through the activation of caspases. In addition, N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3-methoxy-2-naphthamide has been shown to inhibit the expression of pro-inflammatory cytokines and chemokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3-methoxy-2-naphthamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis in cancer cells, and reduce inflammation and fibrosis. In addition, N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3-methoxy-2-naphthamide has been shown to inhibit the expression of pro-inflammatory cytokines and chemokines, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3-methoxy-2-naphthamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been shown to have high purity and high yield. N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3-methoxy-2-naphthamide has also been extensively studied in vitro and in vivo, which makes it a well-characterized compound. However, there are also limitations to the use of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3-methoxy-2-naphthamide in lab experiments. One limitation is that the mechanism of action of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3-methoxy-2-naphthamide is not fully understood. In addition, the effects of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3-methoxy-2-naphthamide may vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for the study of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3-methoxy-2-naphthamide. One direction is to further elucidate the mechanism of action of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3-methoxy-2-naphthamide. This may involve the use of proteomics and genomics approaches to identify the targets of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3-methoxy-2-naphthamide. Another direction is to investigate the potential of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3-methoxy-2-naphthamide as a therapeutic agent for other diseases, such as fibrosis and autoimmune diseases. In addition, the development of analogs of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3-methoxy-2-naphthamide may lead to the discovery of more potent and selective compounds. Overall, the study of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3-methoxy-2-naphthamide has the potential to lead to the development of new therapeutic agents for the treatment of cancer, inflammation, and fibrosis.

Synthesis Methods

N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3-methoxy-2-naphthamide can be synthesized through a multi-step process that involves the reaction of 2-naphthoic acid with thionyl chloride to produce 2-naphthoic acid chloride. This intermediate is then reacted with 3-methoxyaniline and 4-(2-furoyl)piperazine to produce N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3-methoxy-2-naphthamide. The synthesis process has been optimized to yield high purity and high yield of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3-methoxy-2-naphthamide.

Scientific Research Applications

N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3-methoxy-2-naphthamide has been extensively studied for its potential as a therapeutic agent. It has been shown to have anti-cancer, anti-inflammatory, and anti-fibrotic properties. N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3-methoxy-2-naphthamide has been tested in various cancer cell lines and has been found to induce cell death in a dose-dependent manner. In addition, N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3-methoxy-2-naphthamide has been shown to inhibit the growth of tumors in animal models. N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3-methoxy-2-naphthamide has also been tested in animal models of inflammation and fibrosis and has been found to reduce inflammation and fibrosis.

properties

Molecular Formula

C27H25N3O4

Molecular Weight

455.5 g/mol

IUPAC Name

N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]-3-methoxynaphthalene-2-carboxamide

InChI

InChI=1S/C27H25N3O4/c1-33-25-18-20-6-3-2-5-19(20)17-23(25)26(31)28-21-8-10-22(11-9-21)29-12-14-30(15-13-29)27(32)24-7-4-16-34-24/h2-11,16-18H,12-15H2,1H3,(H,28,31)

InChI Key

HWSYDYYLWLVYIW-UHFFFAOYSA-N

SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=C(C=C3)N4CCN(CC4)C(=O)C5=CC=CO5

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=C(C=C3)N4CCN(CC4)C(=O)C5=CC=CO5

Origin of Product

United States

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